1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethanol molecule, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorophenyl magnesium bromide with cyclopropyl bromide followed by reduction with lithium aluminium hydride (LiAlH4). The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of chemical compounds with biological systems.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine
1-(3,4-Dichlorophenyl)ethanol
1-(3,4-Dichlorophenyl)propanol
1-(3,4-Dichlorophenyl)butanol
Properties
IUPAC Name |
1-cyclopropyl-1-(3,4-dichlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCXNJNLKFNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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